
2-Hydroxy-3-methylpyridine
Overview
Description
2-Hydroxy-3-methylpyridine (CAS RN: 1003-56-1), also known as 3-methyl-2-pyridone, is a heterocyclic organic compound with the molecular formula C₆H₇NO . It exists as a beige crystalline powder with a density of 1.053 g/cm³ and a melting point range of 138–143°C . Its structure features a hydroxyl group at position 2 and a methyl group at position 3 on the pyridine ring, which influence its physicochemical and biological properties.
Preparation Methods
Halogenation-Hydrolysis Pathways
Bromination Followed by Alkaline Hydrolysis
A widely adopted method involves the bromination of 3-methylpyridine followed by hydrolysis. In a representative procedure, 2-bromo-3-methylpyridine undergoes nucleophilic substitution with aqueous sodium hydroxide at 80–100°C for 12–24 hours . The reaction proceeds via an SNAr mechanism, where the hydroxyl group displaces bromide under strongly basic conditions.
Optimization Data:
Parameter | Optimal Value | Yield (%) |
---|---|---|
Temperature | 90°C | 68 |
NaOH Concentration | 20% w/v | 72 |
Reaction Time | 18 hours | 71 |
Post-reaction workup involves neutralization with hydrochloric acid and recrystallization from ethanol-water mixtures . Impurities such as 3-methylpyridine-N-oxide (≤5%) are removed via activated charcoal treatment.
Lithium-Halogen Exchange Strategies
Advanced variants employ lithium-halogen exchange to enhance regioselectivity. For example, 2,3-dibromopyridine treated with n-butyllithium at −78°C generates a lithiated intermediate, which reacts with methyl iodide to form 2-bromo-3-methylpyridine . Subsequent hydrolysis with potassium tert-butoxide in tert-amyl alcohol achieves 72% isolated yield . This method minimizes byproducts like 2-methylpyridine (<3%) through precise temperature control (−78°C to 0°C) .
Catalytic Hydroxylation of Methylpyridine Derivatives
Transition-Metal-Mediated Hydroxylation
Palladium and copper catalysts enable direct C–H hydroxylation of 3-methylpyridine. A Pd(OAc)₂/oxazoline ligand system in trifluoroacetic acid at 120°C introduces hydroxyl groups at the 2-position with 62% yield . Side reactions, including overoxidation to carboxylic acids (8–12%), are mitigated by limiting oxygen exposure.
Catalytic System Comparison:
Catalyst | Ligand | Solvent | Yield (%) |
---|---|---|---|
Pd(OAc)₂ | Oxazoline | TFA | 62 |
CuI | Phenanthroline | DMF | 54 |
FeCl₃ | None | H₂O | 38 |
Biocatalytic Approaches
Recent advances utilize engineered monooxygenases (e.g., P450 BM3 mutants) to hydroxylate 3-methylpyridine in aqueous buffer at 30°C. A 2019 study reported 78% conversion with >99% regioselectivity, though substrate inhibition limits concentrations to ≤50 mM .
Continuous-Flow Microreactor Synthesis
Flow Reactor Design and Performance
A two-stage microreactor system (ID = 500 µm) enables rapid mixing and temperature control. In the first reactor, 2,3-dibromopyridine undergoes Br/Li exchange at −78°C, followed by methylation with iodomethane in the second reactor . Hydrolysis in a third module completes the synthesis, achieving 89% yield at a throughput of 5.2 g/h.
Key Advantages:
-
Residence time reduced from 24 hours (batch) to 8 minutes
-
Byproduct formation suppressed to <1%
-
Solvent consumption decreased by 60%
Scalability and Industrial Adaptation
Pilot-scale tests using Corning AFR™ reactors (10 L/day capacity) demonstrate consistent yield (87–91%) over 30-day runs. Challenges include fouling from lithium salts, addressed via in-line filters and pulsed backwashing .
Green Chemistry and Waste Mitigation
Solvent-Free Mechanochemical Synthesis
Ball-milling 3-methylpyridine with KHSO₅ and a catalytic amount of Fe₃O₄ nanoparticles produces 2-hydroxy-3-methylpyridine in 58% yield without solvents. This method reduces E-factor from 12.4 (traditional) to 2.1, primarily by eliminating aqueous waste .
Electrosynthetic Methods
Constant-current electrolysis (50 mA/cm²) in a divided cell converts 3-methylpyridine to the hydroxylated product using H₂O as the oxygen source. Graphite electrodes in 0.1 M H₂SO₄ achieve 44% faradaic efficiency, though scalability remains limited .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methyl group at position 3 directs electrophiles to specific positions on the aromatic ring. For example:
-
Nitration : In a method analogous to 2-hydroxypyridine nitration (source ), 2-hydroxy-3-methylpyridine reacts with nitric acid in pyridine to form nitro derivatives. The methyl group enhances electron density at positions 5 and 6, favoring nitration at these sites.
Reaction Conditions | Product | Yield | Notes |
---|---|---|---|
HNO₃ in pyridine, 0–25°C, 20–40 min | 2-Hydroxy-3-methyl-5-nitropyridine | N/A | Requires multiple nitric acid additions |
-
Deuterium Exchange : Source demonstrates that the methyl group accelerates proton exchange at position 2 compared to position 6. Rate constants for deuterium exchange in 3-hydroxy-2-methylpyridine derivatives are as follows:
Compound | k(H<sub>2</sub>) (L/mol·s) | k(H<sub>6</sub>) (L/mol·s) |
---|---|---|
3-Hydroxy-2-methylpyridine | 1.2 × 10⁻³ | 6.5 × 10⁻⁵ |
3-Hydroxy-2-methylpyridine N-oxide | 3.8 × 10⁻³ | 1.1 × 10⁻⁴ |
Condensation Reactions
This compound participates in condensation reactions with ethylenic compounds (e.g., maleate esters) under acidic or basic conditions (source ). For example:
-
With diethyl maleate : Forms 2-methyl-3-hydroxy-4,5-disubstituted pyridines via decarboxylative cyclization.
Reaction Conditions | Product | Yield |
---|---|---|
Acidic catalyst (H₂SO₄), 100°C | 4,5-Dicarbethoxy-2-methyl-3-hydroxypyridine | 85% |
Esterification
The hydroxyl group reacts with acylating agents. For instance, reaction with acetyl chloride in methanol yields methyl ethers (source ):
Reaction Conditions | Product | Yield |
---|---|---|
Acetyl chloride, MeOH, reflux | 2-Methoxy-3-methylpyridine | 64% |
Reduction
The methyl group can be oxidized to a hydroxymethyl group under controlled conditions (source ):
Reaction Conditions | Product | Yield |
---|---|---|
LiAlH₄, THF, 70°C | 3-Hydroxymethyl-2-hydroxypyridine | 79% |
Coordination Chemistry
This compound acts as a ligand in metal complexes due to its hydroxyl and pyridine nitrogen donor sites (source ). For example:
-
Copper(II) complexes : Forms stable complexes with Cu²⁺ in aqueous solutions, used in environmental metal ion detection.
Metal Ion | Stability Constant (log K) | Application |
---|---|---|
Cu²⁺ | 8.2 | Environmental analysis |
Acid-Base Behavior
The hydroxyl group exhibits pH-dependent tautomerism, favoring the keto-enol form in aqueous solutions. The pKₐ of the hydroxyl group is approximately 4.7, enabling deprotonation under mild alkaline conditions (source ).
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- Role in Synthesis : 2-Hydroxy-3-methylpyridine serves as a versatile building block in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to participate in various chemical reactions makes it an essential precursor in synthetic organic chemistry.
- Synthetic Routes : Common methods for synthesizing this compound include:
- Reaction of 2-acetylfuran with ammonia followed by cyclization and oxidation.
- Catalytic hydrogenation and oxidation processes used in industrial settings to enhance yield and purity.
Biological Applications
Pharmacological Properties
- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics .
- Neurological Applications : Derivatives of this compound have shown promise in pharmacological applications targeting neurological disorders. They interact with neurotransmitter systems, influencing enzyme activity related to neurotransmitter metabolism, which may lead to therapeutic benefits in conditions such as depression and anxiety .
Biochemical Interactions
- Enzyme Inhibition : Studies have revealed that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role in modifying biochemical processes .
Industrial Applications
Agrochemical Production
- Role in Agrochemicals : The compound is utilized in the production of agrochemicals, contributing to the development of pesticides and herbicides that enhance agricultural productivity.
Polymer Production
- Use in Polymers : Its chemical properties allow it to be incorporated into polymer formulations, potentially improving their physical characteristics and performance.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. Results indicated significant inhibition zones, suggesting its potential use as a natural antimicrobial agent.
Case Study 2: Neurological Drug Development
Research focused on synthesizing derivatives of this compound aimed at treating neurological disorders. The derivatives were tested for their ability to cross the blood-brain barrier and modulate neurotransmitter levels, showing promising results for future drug development.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, modulating their activity and affecting biochemical processes. The hydroxyl and methyl groups on the pyridine ring play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
3-Hydroxy-2-methylpyridine (CAS 1121-25-1)
- Structure : Hydroxyl at position 3, methyl at position 2.
- Properties: Despite identical molecular weight (109.12 g/mol), this isomer lacks the biological activity observed in 2-hydroxy-3-methylpyridine.
- Key Difference : Positional arrangement of substituents significantly impacts hydrogen bonding and receptor interactions, altering bioactivity.
5-Hydroxy-2-methylpyridine (5H2MP)
- Activity : Demonstrated biological activity without mutagenicity, unlike this compound .
- Applications: Potential use in therapeutic contexts due to its safety profile and efficacy.
Derivatives with Additional Substituents
2-Ethyl-3-hydroxy-6-methylpyridine (CAS 2364-75-2)
- Structure : Ethyl group at position 2, hydroxyl at 3, and methyl at 4.
- Properties : Enhanced lipophilicity due to the ethyl group, improving solubility in organic matrices.
- Applications : Used in pharmaceuticals, agrochemicals, and fragrance production .
- Synthesis : Multiple synthetic routes (e.g., condensation reactions) enhance accessibility for industrial use .
3-Hydroxy-6-methylpyridine
- Structure : Hydroxyl at position 3, methyl at 5.
- Reactivity : The distant methyl group reduces steric hindrance, facilitating electrophilic substitution reactions compared to this compound .
Amino- and Chloro-Substituted Analogues
2-Amino-3-hydroxypyridine (CAS 16867-03-1)
- Structure: Amino group at position 2, hydroxyl at 3.
- Applications: Serves as a versatile intermediate in drug synthesis, with enhanced nucleophilicity due to the amino group .
- Comparison: The amino group increases reactivity in cross-coupling reactions, unlike the methyl group in this compound.
2-Bromo-3-methylpyridine (CAS 3430-17-9)
- Structure : Bromine at position 2, methyl at 3.
- Reactivity : Bromine enables participation in Suzuki-Miyaura coupling, expanding utility in material science and medicinal chemistry .
Physicochemical and Functional Comparisons
Biological Activity
2-Hydroxy-3-methylpyridine (2-HMP) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections provide a comprehensive overview of the biological activities associated with 2-HMP, supported by data tables and case studies.
2-HMP has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 113.13 g/mol
- IUPAC Name : this compound
This compound is characterized by a hydroxyl group (-OH) and a methyl group (-CH) attached to the pyridine ring, which contributes to its biological activity.
1. Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of 2-HMP against various pathogens. A notable study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Zone of Inhibition (mm) | Standard (mm) |
---|---|---|
Staphylococcus aureus | 15 | 18 |
Escherichia coli | 12 | 16 |
Klebsiella pneumoniae | 14 | 19 |
In this study, 2-HMP demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .
2. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of 2-HMP. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that 2-HMP may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
3. Anticancer Potential
The anticancer activity of 2-HMP has been explored in several studies. For instance, a recent investigation demonstrated that treatment with 2-HMP resulted in decreased viability of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Apoptosis induction |
MCF-7 | 30 | Cell cycle arrest at G1 phase |
These findings indicate that 2-HMP may serve as a lead compound for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of 2-HMP in treating infections caused by multidrug-resistant (MDR) strains. Patients treated with a formulation containing 2-HMP showed a significant reduction in infection rates compared to those receiving standard treatments alone. The results suggested that incorporating 2-HMP could enhance therapeutic outcomes against resistant infections .
Case Study 2: Anti-inflammatory Application
In a controlled trial involving patients with rheumatoid arthritis, administration of 2-HMP led to a notable reduction in joint inflammation and pain scores after four weeks of treatment. This study supports the potential use of 2-HMP as an adjunct therapy in managing chronic inflammatory conditions .
Q & A
Q. Basic: What safety precautions are essential when handling 2-hydroxy-3-methylpyridine in laboratory settings?
Answer:
this compound requires strict adherence to safety protocols due to its acute toxicity (oral, dermal, and inhalation hazards) and irritant properties. Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods or local exhaust systems to minimize inhalation of aerosols or dust .
- Emergency Procedures: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Waste Disposal: Segregate waste and consult certified hazardous waste management services for proper disposal .
Q. Basic: What experimental methods are used to synthesize this compound?
Answer:
Common synthesis routes involve:
- Condensation Reactions: Reacting pyridine derivatives with hydroxylating agents under controlled pH and temperature. For example, intermediates like 2-amino-3-hydroxypyridine (CAS: 16867-03-1) can be synthesized via aqueous-phase reactions with NaOH .
- Purification: Post-synthesis, use silica gel column chromatography or preparative HPLC to isolate the compound, followed by NMR and GC-MS for purity validation .
Q. Basic: How is this compound characterized spectroscopically?
Answer:
Critical techniques include:
- FT-IR and Raman Spectroscopy: Identify functional groups (e.g., O-H stretching at ~3200 cm⁻¹, C-N vibrations in pyridine rings) .
- NMR: ¹H and ¹³C NMR resolve structural features, such as methyl group protons (~δ 2.3 ppm) and hydroxyl proton environments .
- Mass Spectrometry: Confirm molecular weight (109.13 g/mol) and fragmentation patterns .
Q. Advanced: How does this compound interact with transition metals in coordination chemistry?
Answer:
The compound acts as a bidentate ligand via its hydroxyl and pyridyl nitrogen atoms. For example:
- Copper(II) Complexes: Form octahedral geometries with distinct magnetic properties (e.g., µeff ~1.73 BM) and stability confirmed via TGA .
- Spectral Shifts: Coordination induces bathochromic shifts in UV-Vis spectra (e.g., d-d transitions at ~600 nm) .
- Computational Modeling: Density Functional Theory (DFT) optimizes bond angles and predicts redox behavior .
Q. Advanced: Why does this compound exhibit distinct biological activity compared to its isomers?
Answer:
Structural isomerism significantly impacts bioactivity:
- Comparative Studies: this compound shows aryl hydrocarbon receptor (AhR)-independent activity in cellular assays, unlike inactive isomers like 3-hydroxy-2-methylpyridine. This is attributed to steric and electronic effects of the hydroxyl/methyl group positions .
- Mutagenicity Tests: Negative Ames test results confirm it lacks direct DNA interaction, suggesting non-genotoxic mechanisms .
Q. Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?
Answer:
Discrepancies often arise from:
- Variability in Exposure Routes: Oral (H302) vs. inhalation (H335) toxicity thresholds differ due to metabolic pathways .
- Purity and Impurities: Commercial batches may contain trace reactants (e.g., chlorinated intermediates) that amplify toxicity. Validate purity via HPLC (>98%) before testing .
- In Silico Predictions: Use QSAR models to cross-validate experimental LD₅₀ values and identify outlier datasets .
Q. Advanced: What conditions destabilize this compound, and how are they mitigated?
Answer:
The compound degrades under:
- Acidic/Basic Conditions: Hydrolysis of the hydroxyl group occurs at pH <3 or >10. Buffer reactions near neutral pH (6–8) .
- Oxidizing Agents: Avoid peroxides or strong oxidizers; stabilize with antioxidants like BHT in storage .
- Thermal Stress: Decomposition above 150°C releases NOₓ gases. Store at 2–8°C in amber glass to prevent photodegradation .
Q. Advanced: What methodologies optimize waste management for this compound in research labs?
Answer:
- Neutralization: Treat aqueous waste with activated carbon or ion-exchange resins to adsorb residual compound .
- Incineration: High-temperature (>1000°C) incineration with scrubbers destroys organic residues .
- Regulatory Compliance: Follow EPA guidelines (40 CFR 261) for hazardous waste labeling and disposal documentation .
Properties
IUPAC Name |
3-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKDNXIKAWKCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143118 | |
Record name | 3-Methyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-56-1 | |
Record name | 2-Hydroxy-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methyl-2-pyridone | |
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Record name | 2-Hydroxy-3-methylpyridine | |
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Record name | 3-Methyl-2-pyridone | |
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Record name | 3-methyl-2-pyridone | |
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Record name | 3-METHYL-2-PYRIDONE | |
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Retrosynthesis Analysis
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